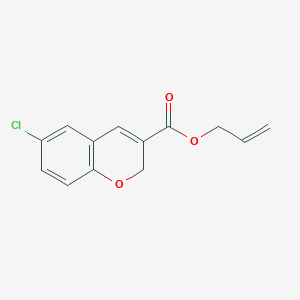

烯丙基 6-氯-2H-色烯-3-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Green Chemistry Synthesis

Allyl 6-chloro-2H-chromene-3-carboxylate: plays a significant role in green chemistry, where it’s used as a key intermediate in multicomponent reactions (MCRs). These reactions are conducted under microwave assistance, which is a more environmentally friendly approach compared to traditional methods. The compound’s involvement in MCRs helps in the synthesis of pharmacophoric motifs that exhibit remarkable antimicrobial activity .

Biological Activity Assessment

The derivatives of 2H-chromene, including allyl 6-chloro-2H-chromene-3-carboxylate, have been assessed for their biological activities. They have shown potential as antimicrobial agents against various classes of bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal medications .

Medicinal Chemistry

In medicinal chemistry, 2H-chromenes serve as privileged scaffolds. Allyl 6-chloro-2H-chromene-3-carboxylate is no exception and is considered essential for the development of therapeutic agents for a variety of diseases. It’s a fundamental constituent of molecules with a broad range of bioactivities, including anti-tumor, antiviral, and anti-inflammatory properties .

Drug Innovation

This compound is widely used as a versatile scaffold in pharmaceutical chemistry and drug innovation science. It forms the basic skeleton of natural and synthetic molecules possessing diverse biological activities, which are crucial in the discovery and development of new drugs .

Natural Product Synthesis

Allyl 6-chloro-2H-chromene-3-carboxylate is involved in the synthesis of natural products, particularly those with chromene structures. These natural products have various pharmacological activities and are used in traditional medicine systems across the world .

Genotoxicity Studies

The compound is also used in toxicological studies, especially to evaluate genotoxic profiles. This is important in understanding the safety and potential side effects of new drugs and therapeutic agents derived from chromene-based molecules .

属性

IUPAC Name |

prop-2-enyl 6-chloro-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c1-2-5-16-13(15)10-6-9-7-11(14)3-4-12(9)17-8-10/h2-4,6-7H,1,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBQRPVWDUXONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

allyl 6-chloro-2H-chromene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)

![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)

![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)